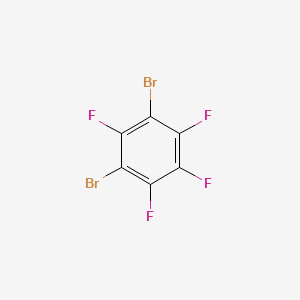

1,3-Dibromotetrafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWKDDQEZQRGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935317 | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1559-87-1, 27516-63-8 | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromotetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.[1][2][3] Its unique electronic and structural properties, imparted by the presence of both bromine and fluorine substituents on the benzene ring, make it a compound of significant interest. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its handling, characterization, and application in research and development.

Molecular and Chemical Identity

At its core, the identity of this compound is defined by its molecular structure and associated identifiers. This information is fundamental for its accurate representation in chemical databases and regulatory submissions.

| Identifier | Value | Source |

| CAS Number | 1559-87-1 | [4][5][6] |

| Molecular Formula | C₆Br₂F₄ | [4][5][6] |

| Molecular Weight | 307.87 g/mol | [4][5][6] |

| IUPAC Name | 1,3-dibromo-2,4,5,6-tetrafluorobenzene | [7] |

| InChI Key | UCWKDDQEZQRGDR-UHFFFAOYSA-N | [1][6] |

| SMILES | Fc1c(F)c(Br)c(F)c(Br)c1F | [1][6] |

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its practical application in a laboratory or industrial setting. This compound is a colorless to light yellow liquid at room temperature, a property that dictates its storage and handling procedures.[4][5]

Key Physical Constants

A compilation of the fundamental physical constants of this compound is presented below. These values are essential for a variety of calculations, from reaction stoichiometry to process engineering.

| Property | Value | Conditions | Source |

| Appearance | Colorless to light orange to yellow clear liquid | Ambient | [4][5] |

| Boiling Point | 200 °C | (lit.) | [1][4][8] |

| Melting Point | 5-7 °C | [5] | |

| Density | 2.18 g/mL | at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.516 | (lit.) | [1][6] |

| Flash Point | 92.2 °C | closed cup | [1][6] |

Solubility Profile

While comprehensive solubility data is not extensively published, the non-polar nature of the fluorinated benzene core suggests that this compound is likely immiscible with water and miscible with a range of common organic solvents.[9] Based on the principle of "like dissolves like," it is expected to be soluble in non-polar solvents such as hexane, toluene, and dichloromethane, and likely to have good solubility in moderately polar solvents like diethyl ether and ethyl acetate. Experimental verification of its solubility in a specific solvent system is always recommended for any new application.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic environment within a molecule. For this compound, both ¹⁹F and ¹³C NMR are particularly informative.

-

¹⁹F NMR: Due to the four fluorine atoms on the aromatic ring, the ¹⁹F NMR spectrum is expected to be complex, showing distinct resonances for the non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms would provide valuable information about their relative positions. The electron-withdrawing nature of the bromine atoms would influence the chemical shifts of the adjacent fluorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the six carbon atoms of the benzene ring. The carbons bonded to bromine and fluorine will show characteristic chemical shifts and coupling to the fluorine atoms (¹JC-F, ²JC-F, etc.), which can be used to assign the signals to specific carbon atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-F stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹.

-

C-Br stretching: Absorptions in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of any chemical compound. Below are generalized, step-by-step methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point (Distillation Method)

This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance.

-

Pressure Correction: Note the atmospheric pressure during the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Logical Relationship of Experimental Setup

Caption: Workflow for boiling point determination via distillation.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Methodology:

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The volume is defined by the capillary stopper.

-

Weigh Filled: Weigh the pycnometer filled with the sample.

-

Measure Temperature: Record the temperature of the sample.

-

Calculation:

-

Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Density = Mass of the liquid / Volume of the pycnometer

-

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[1][6]

GHS Hazard Information:

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Applications in Research and Development

The unique combination of bromine and fluorine atoms on the benzene ring makes this compound a valuable intermediate in several areas of chemical synthesis:

-

Synthesis of Fluorinated Liquid Crystal Derivatives: It serves as a key starting material for the preparation of complex fluorinated molecules used in liquid crystal displays.[1][6]

-

Halogen Bonding Studies: The presence of bromine atoms allows for the formation of halogen-bonded adducts, which are of interest in supramolecular chemistry and crystal engineering.[1][6]

-

Cross-Coupling Reactions: The bromine atoms can participate in various cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.[2]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of these properties is fundamental for its safe and effective use in research and development. From its fundamental molecular identity to its spectroscopic signatures and practical handling considerations, the information presented herein is intended to support the work of scientists and professionals in the fields of chemistry and drug development.

References

- 1. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. 1,3-ジブロモテトラフルオロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. A17392.14 [thermofisher.com]

- 8. This compound | 1559-87-1 [chemicalbook.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

1,3-Dibromotetrafluorobenzene CAS number 1559-87-1

An In-Depth Technical Guide to 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1559-87-1) is a synthetically versatile, halogenated aromatic compound that serves as a critical building block in advanced materials science and medicinal chemistry. The strategic placement of two bromine atoms on a tetrafluorinated benzene core imparts unique reactivity, making it an essential intermediate for the synthesis of complex molecules such as fluorinated liquid crystals, active pharmaceutical ingredients (APIs), and agrochemicals.[1] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carbon-bromine bonds, rendering them amenable to a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, key synthetic applications, and safe handling protocols for this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties of a reagent is paramount for designing and executing successful synthetic protocols, ensuring proper handling, and defining storage conditions.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by high density and thermal stability.[1][3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1559-87-1 | [3][4] |

| Molecular Formula | C₆Br₂F₄ | [4] |

| Molecular Weight | 307.87 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | ~200 °C | [3] |

| Density | ~2.18 - 2.24 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | ~1.516 - 1.520 | [3][4] |

| Flash Point | 92.2 °C (198.0 °F) - closed cup | [5] |

| Purity (typical) | ≥98% (GC) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹⁹F NMR: As a fluorinated aromatic compound, ¹⁹F NMR is a primary characterization technique. The spectrum is expected to show two distinct multiplets in the aromatic fluorine region (typically -110 to -180 ppm relative to CFCl₃).[5][6] The chemical shifts and coupling patterns (JFF) are dictated by the relative positions of the fluorine atoms to each other and to the bromine substituents.

-

¹³C NMR: The ¹³C NMR spectrum will display characteristic C-F and C-Br couplings. Due to the molecule's symmetry, three signals are expected for the aromatic carbons. Two signals will correspond to the fluorine-bearing carbons and will appear as complex multiplets due to C-F coupling. The third signal, corresponding to the bromine-bearing carbons, will also be influenced by coupling to adjacent fluorine atoms.

-

Mass Spectrometry (EI-MS): The electron ionization mass spectrum is expected to show a prominent molecular ion peak cluster (M, M+2, M+4) with a characteristic 1:2:1 intensity ratio, which is indicative of the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[7][8] Key fragmentation pathways would likely involve the sequential loss of bromine atoms (M-Br) and potentially the elimination of C-F fragments.

Synthesis and Reactivity

The utility of this compound stems from the distinct reactivity of its C-Br bonds, which can be selectively functionalized, often leaving the highly stable C-F bonds intact.

Synthesis

The synthesis of polybrominated polyfluoroaromatic compounds is typically achieved through the direct bromination of the corresponding polyfluorinated benzene precursors. For instance, isomeric dibromotetrafluorobenzenes can be prepared by reacting tetrafluorobenzene with bromine in the presence of 65% oleum (a solution of SO₃ in sulfuric acid), which acts as a catalyst and oxidizing agent.[9][10] The specific isomer distribution depends on the reaction conditions and the substitution pattern of the starting material.

Key Reactions and Methodologies

The two bromine atoms on the tetrafluorobenzene ring serve as versatile handles for constructing more complex molecular architectures. They can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

The C(sp²)-Br bonds of this compound are ideal sites for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery for the construction of biaryl and aryl-alkyne scaffolds.[11][12]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the monocoupling of an arylboronic acid with this compound. The choice of a ligand-free system or one with bulky phosphine ligands is critical for achieving high yields and preventing catalyst decomposition.[13][14]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 2.0 mmol) or K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL). The biphasic system is often crucial for facilitating the transmetalation step.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The causality behind this setup is a self-validating system. The inert atmosphere protects the Pd(0) catalyst from oxidation.[14] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step onto the palladium center.[9] Water often accelerates this step. The choice of solvent and temperature is optimized to ensure all components remain in solution and the catalytic cycle proceeds efficiently.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.

The C-Br bonds can undergo metal-halogen exchange to form highly reactive organolithium or Grignard reagents. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, enabling the formation of C-C, C-Si, or other C-heteroatom bonds upon reaction with suitable electrophiles.

Causality in Regioselectivity: When using one equivalent of an organolithium reagent (like n-BuLi) or magnesium metal, the reaction will typically occur at one of the two bromine sites. Due to the symmetrical nature of the starting material, this leads to a single initial product. Forming the di-Grignard or di-lithio species requires careful control of stoichiometry and conditions to avoid side reactions.[15] The electron-withdrawing fluorine atoms stabilize the resulting carbanion, facilitating the metal-halogen exchange.

Representative Protocol: Grignard Reagent Formation and Trapping

-

Initiation: Place magnesium turnings (1.1 mmol) in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere. Add a small volume of anhydrous THF or diethyl ether. A crystal of iodine can be added to activate the magnesium surface.

-

Reagent Formation: Dissolve this compound (1.0 mmol) in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubbling and turbidity. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[10]

-

Reaction with Electrophile: After the Grignard reagent has formed (typically after stirring for 1-2 hours at reflux), cool the solution to 0 °C. Add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.

-

Quenching and Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and purify by standard methods.

Diagram: Grignard/Lithiation Workflow

Caption: Fig. 2: Workflow for organometallic reagent formation.

Applications in Technology and Discovery

The unique properties of this compound make it a valuable precursor in several high-technology and research-intensive fields.

-

Fluorinated Liquid Crystals: This is a primary application area. The incorporation of a tetrafluorinated benzene core into liquid crystal structures is a well-established strategy to modulate key electro-optical properties, such as dielectric anisotropy and viscosity.[2][16] this compound serves as a rigid, polarizable core from which complex liquid crystal architectures can be synthesized via sequential cross-coupling reactions.[17] The fluorine atoms enhance the material's chemical and thermal stability.[14]

-

Drug Discovery and Agrochemicals: The tetrafluorophenyl motif is increasingly recognized as a beneficial structural element in bioactive molecules. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. This compound provides a scaffold to introduce this motif and allows for the divergent synthesis of libraries of potential drug candidates or pesticides through functionalization at the bromine positions.[1][18]

-

Supramolecular Chemistry: The compound has been utilized in the synthesis of halogen-bonded adducts.[2][16] The electrophilic regions on the bromine atoms (σ-holes) can form non-covalent interactions with Lewis bases, enabling the construction of ordered supramolecular structures through techniques like in situ cryocrystallization.[17]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[5]

| Hazard Category | GHS Classification & Precautionary Statements |

| Health Hazards | H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]Signal Word: Warning |

| Physical Hazards | Combustible Liquid: Storage Class Code 10.[5] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (eyeshields), and a lab coat. Use in a well-ventilated fume hood.[5] |

| Handling & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.[2][7] |

| First Aid | Skin Contact: Wash with plenty of soap and water.[7]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]Inhalation: Remove person to fresh air and keep comfortable for breathing.[7] |

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its carbon-bromine bonds, contrasted with the stability of its fluorinated core. Its significance in the synthesis of fluorinated liquid crystals is well-documented, and its potential as a foundational building block in medicinal chemistry and other areas of materials science continues to be explored. By understanding its fundamental properties and leveraging established synthetic methodologies such as palladium-catalyzed cross-coupling and organometallic chemistry, researchers can effectively harness the potential of this powerful reagent to construct novel and complex molecular systems.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | 1559-87-1 [chemicalbook.com]

- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. colorado.edu [colorado.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. d-nb.info [d-nb.info]

- 16. depts.washington.edu [depts.washington.edu]

- 17. uwindsor.ca [uwindsor.ca]

- 18. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Synthesis and Discovery of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromotetrafluorobenzene is a key fluorinated aromatic intermediate, indispensable in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.[1][2] Its unique electronic properties, imparted by the fluorine and bromine substituents, make it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Introduction: The Significance of this compound

This compound (CAS No. 1559-87-1) is a colorless to light yellow liquid at room temperature.[3] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the C-Br bonds, making them susceptible to a variety of chemical transformations.[3] This unique reactivity profile has positioned this compound as a valuable precursor in several high-tech applications:

-

Pharmaceutical and Agrochemical Synthesis: The tetrafluorobenzene core is a common motif in many bioactive molecules. The bromine atoms serve as handles for the introduction of other functional groups through reactions such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures.[1][4] The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[5]

-

Advanced Materials: It is a crucial intermediate in the synthesis of fluorinated liquid crystal derivatives, where the precise arrangement of fluorinated aromatic rings is essential for achieving desired electro-optical properties.[6][7][8][9] Its thermal stability and chemical resistance also make it a valuable component in the development of specialty polymers.[1][10]

-

Organic Synthesis: Beyond specific applications, it serves as a versatile reagent for creating diverse functional groups, broadening its utility in both academic and industrial research.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1559-87-1 | [3][11] |

| Molecular Formula | C₆Br₂F₄ | [3][11] |

| Molecular Weight | 307.87 g/mol | [3][11] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 200 °C | [1][3] |

| Density | 2.18 - 2.24 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.516 | [1][2] |

| Flash Point | 92.2 °C | [7] |

The Genesis of a Key Intermediate: Discovery and Early Synthesis

The exploration of polyfluorinated aromatic compounds began in earnest in the mid-20th century. The initial synthesis of isomeric dibromotetrafluorobenzenes was achieved through the direct bromination of polyfluorobenzenes using bromine in the presence of 65% oleum.[5][7] This approach, while effective, often leads to a mixture of isomers requiring careful separation.

A seminal paper by G. M. Brooke, J. Burdon, and J. C. Tatlow in the Journal of the Chemical Society in 1961, titled "Aromatic polyfluoro-compounds. Part VII," is a cornerstone in the field and likely contains early detailed work on compounds of this class.[6]

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[12] This method is highly adaptable for the synthesis of this compound, likely starting from tetrafluoro-m-phenylenediamine.

Reaction Scheme:

Figure 1: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend tetrafluoro-m-phenylenediamine in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

-

Work-up and Purification:

-

The reaction mixture is then subjected to steam distillation to isolate the crude product.

-

The organic layer of the distillate is separated, washed with dilute sodium hydroxide solution, then with water, and dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for safety and to maximize the yield of the desired product.

-

Copper(I) Bromide Catalyst: The copper(I) catalyst facilitates the single-electron transfer mechanism that initiates the substitution of the diazonium group with bromide.[12]

-

Steam Distillation: This purification technique is effective for separating volatile, water-immiscible organic compounds like this compound from non-volatile inorganic salts and byproducts.

Direct Bromination of Tetrafluorobenzene

An alternative approach involves the direct electrophilic bromination of a suitable tetrafluorobenzene isomer. A patent describes the reaction of 1,2,4,5-tetrafluorobenzene with bromine in oleum to yield a dibromo compound.[4] While this specific starting material would lead to 1,4-dibromotetrafluorobenzene, a similar principle could be applied with a different isomer to obtain the 1,3-disubstituted product, although this may be less regioselective.

Reaction Scheme:

Figure 2: Proposed direct bromination pathway.

Experimental Considerations:

-

Oleum (Fuming Sulfuric Acid): This highly corrosive and reactive medium acts as a powerful activating agent for bromine, increasing its electrophilicity.

-

Regioselectivity: The directing effects of the fluorine atoms on the benzene ring will influence the position of bromination. This may lead to the formation of multiple isomers, necessitating careful purification.

Self-Validating Protocols and Safety Considerations

Self-Validation:

-

Spectroscopic Analysis: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (307.87 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR will provide definitive structural confirmation.

-

-

Physical Constants: Comparison of the boiling point and refractive index of the purified product with literature values serves as a secondary validation of its identity and purity.

Safety:

-

Handling of Reagents:

-

Hydrobromic Acid and Oleum: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Bromine: Toxic and corrosive. Handle in a well-ventilated fume hood.

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

-

-

Diazonium Salts: As mentioned, these are potentially explosive. Strict temperature control is paramount.

Conclusion

This compound is a pivotal intermediate in modern organic and materials chemistry. While its synthesis can be achieved through established methods like the Sandmeyer reaction and direct bromination, careful control of reaction conditions and adherence to safety protocols are essential. The versatility of this compound ensures its continued importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. nbinno.com [nbinno.com]

- 3. 三氟过氧乙酸 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 4. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 5. web.nioch.nsc.ru [web.nioch.nsc.ru]

- 6. 172. Aromatic polyfluoro-compounds. Part VII. The reaction of pentafluoronitrobenzene with ammonia - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Диссертация на тему «Синтез и особенности взаимодействия полибромароматических соединений с нуклеофилами, содержащими N- и С-донорные центры», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]

- 8. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 9. This compound | 1559-87-1 [chemicalbook.com]

- 10. 172. Aromatic polyfluoro-compounds. Part VII. The reaction of pentafluoronitrobenzene with ammonia - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. scbt.com [scbt.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Reactivity of the C-Br Bond in 1,3-Dibromotetrafluorobenzene: A Technical Guide for Synthetic Chemists

Introduction: An Electron-Deficient Scaffold of Unique Potential

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. 1,3-Dibromotetrafluorobenzene stands as a pivotal building block in this domain. Its highly electron-deficient tetrafluorinated core, furnished with two bromine atoms, presents a unique reactivity profile. The strong inductive effect of the four fluorine atoms significantly influences the lability and reactivity of the carbon-bromine (C-Br) bonds, making this molecule a versatile precursor for a wide array of complex, functionalized aromatic compounds.[1] This guide provides an in-depth exploration of the chemical reactivity of the C-Br bonds in this compound, offering insights into the mechanistic underpinnings and practical applications of its key transformations.

Core Physicochemical Properties

A foundational understanding of the physical characteristics of this compound is essential for its effective handling and deployment in synthesis.

| Property | Value |

| CAS Number | 1559-87-1 |

| Molecular Formula | C₆Br₂F₄ |

| Molecular Weight | 307.87 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~200 °C |

| Density | ~2.18 g/mL at 25 °C |

The Electronic Landscape: Impact of Polyfluorination on C-Br Bond Reactivity

The tetrafluorinated benzene ring is the dominant electronic feature of this compound. The high electronegativity of fluorine atoms creates a pronounced electron-deficient (electrophilic) aromatic system.[2] This has profound implications for the reactivity of the C-Br bonds:

-

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction pathway less common for non-fluorinated bromobenzenes.[2]

-

Facilitation of Metal-Halogen Exchange: The inductive effect of the fluorine atoms stabilizes the resulting aryl anion, thereby facilitating metal-halogen exchange reactions, most notably with organolithium reagents.

-

Influence on Cross-Coupling Reactions: The electronic properties of the ring can influence the rates and efficiency of palladium-catalyzed cross-coupling reactions.

Key Reaction Classes and Strategic Considerations

The two C-Br bonds in this compound are the primary sites for synthetic manipulation. The following sections delve into the principal reaction classes, offering mechanistic insights and practical guidance.

Nucleophilic Aromatic Substitution (SNAr)

While direct nucleophilic substitution of bromide is less common than in cases with better leaving groups like fluoride or nitro groups, the highly electron-deficient nature of the tetrafluorobenzene ring can enable SNAr reactions under forcing conditions with potent nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanionic intermediate.[2] The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms.

Caption: Workflow for the functionalization via metal-halogen exchange.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 equiv) and anhydrous solvent (e.g., THF, diethyl ether).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: An organolithium reagent (e.g., n-BuLi, 1.0-1.2 equiv for monolithiation) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for a specified time (typically 30-60 minutes).

-

Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, CO₂, or a silylating agent) is added, either neat or as a solution in the reaction solvent, at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.

a) Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

b) Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

c) Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base.

Regiocontrol in Cross-Coupling: For mono-functionalization, careful control of stoichiometry (i.e., using a slight excess of the dibromide) and reaction conditions is crucial. The inherent electronic and steric differences between the two C-Br bonds may also allow for regioselective coupling under optimized conditions, although this often requires empirical screening of catalysts, ligands, and solvents.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

-

Setup: A Schlenk flask or a vial is charged with this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv for mono-coupling), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent Addition: Degassed solvent(s) (e.g., toluene, dioxane, DMF, often with water) are added via syringe.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Advanced Synthesis

This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated aromatic molecules. The electron-deficient nature of the tetrafluorinated ring activates the C-Br bonds for a range of transformations, including metal-halogen exchange and various palladium-catalyzed cross-coupling reactions. A thorough understanding of the interplay between the electronic effects of the fluorine substituents and the specific reaction conditions is paramount for achieving high yields and, where applicable, regioselectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this unique reagent in their pursuit of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Solubility of 1,3-Dibromotetrafluorobenzene in Organic Solvents

Introduction

1,3-Dibromotetrafluorobenzene is a highly specialized halogenated aromatic compound that serves as a critical building block in the synthesis of advanced materials, including fluorinated liquid crystal derivatives and specialty polymers.[1][2][3] Its utility in medicinal chemistry and agrochemical development is also significant, where it functions as a versatile intermediate.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and overall process efficiency.

This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles that dictate its solubility, provides a robust experimental framework for determining solubility in the laboratory, and offers insights into interpreting the resulting data.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The molecule's structure, characterized by a rigid benzene ring substituted with two bromine atoms and four highly electronegative fluorine atoms, dictates its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 1559-87-1 | [4] |

| Molecular Formula | C₆Br₂F₄ | [1] |

| Molecular Weight | 307.87 g/mol | [1] |

| Appearance | Colorless to light yellow/orange liquid | [1][2] |

| Boiling Point | ~200 °C | [1][4] |

| Melting Point | 5-7 °C | [1] |

| Density | ~2.18 - 2.24 g/mL at 25 °C | [2] |

| Refractive Index | n20/D ~1.516 - 1.52 | [2] |

The presence of four electron-withdrawing fluorine atoms and two larger bromine atoms on the benzene ring results in a molecule with significant polarity and a high molecular weight. Its liquid state at room temperature simplifies handling but does not presuppose high solubility in all solvents.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by thermodynamics, specifically the Gibbs free energy of solution (ΔGsoln).[5] This is influenced by the enthalpy (ΔHsoln) and entropy (ΔSsoln) of the dissolution process. The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

For this compound, its solubility in a given organic solvent will be determined by the balance of intermolecular forces between:

-

Solute-Solute Interactions: The forces holding the this compound molecules together.

-

Solvent-Solvent Interactions: The forces between the solvent molecules.

-

Solute-Solvent Interactions: The forces formed when the solute is dispersed within the solvent.

For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The fluorinated benzene core of the molecule suggests it will have a preference for solvents with some degree of polarity but may exhibit limited solubility in highly polar, protic solvents like water or lower alcohols, and also in purely non-polar aliphatic hydrocarbons.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid (or liquid) in a liquid solvent due to its reliability.[7][8] The goal is to create a saturated solution at a constant temperature and then accurately measure the solute concentration.[9][10]

Experimental Workflow

The following diagram outlines the key stages of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)[2]

-

High-purity organic solvent of choice

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Protocol:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C).[7]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.

-

Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation.[8] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

-

Sample Separation and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved droplets settle.

-

For robust separation, centrifuge the vials at a moderate speed. This step ensures that no undissolved microdroplets are carried over during sampling.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE). Filtering is a critical step to remove any particulate matter.[5]

-

Immediately and accurately dilute the collected sample with a suitable solvent (often the mobile phase for chromatography) in a volumetric flask to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID.

-

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the diluted sample from the calibration curve.

-

Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.

-

Report the solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Data Interpretation and Influencing Factors

Once solubility data is generated for a range of solvents, it can be tabulated and interpreted based on the principles of intermolecular forces.

Conceptual Framework for Solubility

Caption: Factors Influencing Solute-Solvent Interactions.

Expected Solubility Trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, toluene, and chlorinated solvents.[12] These solvents can engage in dipole-dipole interactions with the polar C-F and C-Br bonds of the solute without the complicating factor of strong hydrogen bonding networks.

-

Moderate Solubility: Expected in polar protic solvents like ethanol or isopropanol. While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which can limit the solubility of the non-hydrogen-bonding solute.

-

Low Solubility: Expected in highly non-polar solvents (e.g., hexane, cyclohexane) and highly polar, small-molecule solvents where hydrogen bonding is dominant (e.g., water, methanol).

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1559-87-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. education.com [education.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

Thermal stability and decomposition of 1,3-Dibromotetrafluorobenzene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dibromotetrafluorobenzene

Authored by: Gemini, Senior Application Scientist

Foreword: this compound stands as a cornerstone intermediate in the synthesis of advanced materials, notably in the fields of liquid crystals and supramolecular chemistry.[1] Its utility is intrinsically linked to its chemical and thermal stability, properties imparted by its unique halogenated structure.[2][3] This guide provides a detailed examination of the thermal characteristics of this compound, offering field-proven methodologies for its analysis and a mechanistic exploration of its decomposition pathways. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently handle and characterize this versatile compound.

Physicochemical and Thermal Profile

This compound (CAS: 1559-87-1) is a colorless to light yellow liquid at ambient temperature.[4] The molecule's stability is dominated by the interplay between the highly electronegative fluorine atoms and the larger, more polarizable bromine atoms on the aromatic ring. The tetrafluorinated benzene core provides a foundation of high thermal resistance, a known characteristic of fluorinated aromatic compounds.[5] However, the carbon-bromine bonds represent the most probable sites for thermal degradation initiation.

Understanding the fundamental properties of a compound is the first step in predicting its behavior under thermal stress. The following table summarizes the key physicochemical and thermal data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆Br₂F₄ | [6][7] |

| Molecular Weight | 307.87 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 200 °C | |

| Density | 2.18 g/mL at 25 °C | |

| Refractive Index | n20/D 1.516 | |

| Flash Point | 92.2 °C (Closed Cup) | [8] |

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of this compound is not a simple, single-step process. It is governed by bond dissociation energies (BDE). The C-F aromatic bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 536 kJ/mol.[9] In contrast, the C-Br aromatic bond is significantly weaker, with a BDE around 285 kJ/mol.[10][11] This substantial energy difference dictates that the primary and rate-limiting step in the thermal decomposition cascade is the homolytic cleavage of a carbon-bromine bond.

Primary Decomposition Step:

Upon absorbing sufficient thermal energy, a C-Br bond breaks, yielding a tetrafluorobromophenyl radical and a bromine radical.

C₆F₄Br₂ → C₆F₄Br• + Br•

Subsequent Radical Reactions:

The highly reactive radical species generated in the primary step can undergo several subsequent reactions, leading to a complex mixture of products. The exact composition of this mixture is highly dependent on the reaction conditions (temperature, pressure, and presence of other chemical species).

-

Radical Recombination: Two tetrafluorobromophenyl radicals can combine to form polybrominated-octafluorobiphenyls.

-

Hydrogen Abstraction: In the presence of a hydrogen source (e.g., solvent, atmospheric moisture), the aryl radical can abstract a hydrogen atom to form 1-bromo-2,4,5,6-tetrafluorobenzene.

-

Further Fragmentation: At significantly higher temperatures, the aromatic ring itself can cleave, leading to the formation of smaller, volatile fluorinated and brominated hydrocarbons.

-

Reaction with Oxygen: In an oxidative atmosphere, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).[12]

The proposed decomposition pathway highlights the critical role of C-Br bond scission as the initiating event.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 10. Common Bond Energies (D [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

The Unseen Architect: A Technical Guide to the Electronic Properties of Tetrafluorobenzene Derivatives

This guide provides an in-depth exploration of the nuanced electronic properties of tetrafluorobenzene derivatives. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a mere recitation of facts to elucidate the fundamental principles governing these fascinating molecules and their transformative impact on modern technology and medicine. We will delve into the subtle interplay of inductive and resonance effects, explore their synthesis and characterization, and showcase their pivotal role in the development of advanced organic electronics and next-generation pharmaceuticals.

The Fluorine Effect: A Duality of Influence

The substitution of hydrogen with fluorine on a benzene ring introduces a profound and multifaceted alteration of its electronic landscape. This "fluorine effect" is not a simple, monolithic phenomenon but rather a delicate balance of competing electronic influences that dictate the molecule's reactivity, stability, and ultimate function.

At its core, the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (–I effect) on the aromatic ring.[1] This polarization of the carbon-fluorine sigma bond reduces the electron density of the ring, making it less susceptible to electrophilic attack.[1] However, this is only half of the story. The lone pairs of electrons on the fluorine atom are well-positioned to overlap with the π-orbitals of the benzene ring, resulting in a mesomeric or resonance effect (+M effect) that donates electron density back to the ring.[1] This π-donation preferentially increases the electron density at the ortho and para positions.[1]

The interplay between the strong –I effect and the weaker +M effect is what makes the electronic properties of fluorinated benzenes so unique. While the overall ring is deactivated towards electrophilic aromatic substitution compared to benzene, the directing effect for such reactions is ortho, para due to the mesomeric contribution.[1]

The number and position of fluorine substituents on the benzene ring have a significant impact on the molecule's electronic properties. Each fluorine substitution introduces a new π-orbital that is lower in energy than the original aromatic orbitals, contributing to the overall stabilization of the ring.[2][3] This stabilization can lead to increased thermal stability and chemical resistance in polymers incorporating fluorinated aromatic units.[3] However, extensive fluorination can also lead to a decrease in the diatropic ring current, which is a measure of aromaticity.[2]

Synthesis and Characterization: Building and Probing the Molecules

The growing interest in tetrafluorobenzene derivatives has spurred the development of robust synthetic methodologies for their preparation. These methods often involve the coupling of aryl halides with catalytically activated C-H bonds, a strategy known as direct arylation, which is considered more step-economic and environmentally friendly than traditional cross-coupling reactions.[4] Palladium-catalyzed cross-coupling reactions, such as the Stille and direct arylation pathways, are also commonly employed to synthesize these derivatives. For instance, 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene and its derivatives have been successfully synthesized using these methods. Another approach involves the reaction of corresponding chlorobenzene or (chloro, fluoro)-benzene derivatives with a fluorinating agent at elevated temperatures in the presence of a solvent and a catalyst.[5]

The characterization of these molecules is crucial for understanding their structure and electronic properties. A suite of spectroscopic and analytical techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the molecular structure. The chemical shifts in ¹⁹F NMR are particularly informative about the electronic environment of the fluorine atoms.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of the molecule, including the C-F stretching vibrations.[6]

-

UV-Visible (UV/Vis) Spectroscopy: This technique provides insights into the electronic transitions within the molecule. For example, the n–π* and π–π* transitions of ortho-tetrafluoroazobenzene have been characterized using UV/Vis spectroscopy.[7]

-

Photoelectron Spectroscopy (PES): PES is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photon absorption. It provides detailed information about the valence and core energy levels.[8]

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.[9]

The following diagram illustrates a typical workflow for the synthesis and characterization of a tetrafluorobenzene derivative.

Caption: A generalized workflow for the synthesis and characterization of tetrafluorobenzene derivatives.

Applications in Organic Electronics: Engineering Charge Transport

The unique electronic properties of tetrafluorobenzene derivatives make them highly attractive building blocks for organic electronic materials, particularly organic semiconductors.[4][10] The strong electron-withdrawing nature of the tetrafluorobenzene core can be leveraged to create n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) materials.[9] The incorporation of fluorine atoms can lower the energies of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy for designing n-type organic semiconductors.[4]

The charge transport properties of these materials are critically dependent on their molecular packing in the solid state.[11] The introduction of fluorine atoms can influence intermolecular interactions, such as C-H···F and π-π stacking, which in turn dictate the molecular arrangement and the efficiency of charge hopping between adjacent molecules.[12] For example, symmetric and even-numbered fluorine substitution patterns in certain small molecule semiconductors have been shown to improve molecular packing and crystalline properties, leading to higher charge carrier mobilities.[13]

Tetrafluorobenzene-based polymers and small molecules have been successfully incorporated into a variety of organic electronic devices:

-

Organic Field-Effect Transistors (OFETs): These devices are the fundamental building blocks of organic integrated circuits. The charge carrier mobility is a key performance metric for OFETs, and the careful design of tetrafluorobenzene derivatives has led to materials with high electron mobilities.[13]

-

Organic Solar Cells (OSCs): In OSCs, a blend of donor and acceptor materials is used to absorb light and generate charge carriers. Tetrafluorobenzene derivatives can function as either the donor or the acceptor component, and their tunable electronic properties are crucial for optimizing the energy level alignment and maximizing the power conversion efficiency.[13]

-

Perovskite Solar Cells (PSCs): Tetrafluorobenzene derivatives have also found application as dopant-free hole transport materials in PSCs, contributing to high power conversion efficiencies and improved device stability.[13][14]

The following table summarizes the impact of fluorine substitution on the charge transport properties of a series of small molecule semiconductors.

| Compound | Number of Fluorine Atoms | Symmetry of Fluorine Substitution | OTFT Mobility (cm²/Vs) | PSC Efficiency (%) |

| 0F | 0 | - | Low | 8.5 |

| 1F | 1 | Asymmetric | Moderate | - |

| 2F | 2 | Symmetric | High | 14.5 |

| 3F | 3 | Asymmetric | Moderate | - |

| 4F | 4 | Symmetric | High | - |

| Data adapted from reference[13]. |

Role in Drug Development: Enhancing Pharmacokinetic Properties

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological and pharmacokinetic properties.[15][16] Fluorinated building blocks, including tetrafluorobenzene derivatives, are widely used in the synthesis of pharmaceuticals.[17][18] The introduction of fluorine can lead to several beneficial effects:

-

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[19] This can increase the half-life of a drug in the body, leading to a longer duration of action and potentially a lower required dose.[19]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. This can increase the binding affinity and potency of the drug.

-

Improved Bioavailability: The lipophilicity of a drug molecule is a critical factor in its ability to cross cell membranes and be absorbed into the bloodstream. The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can lead to improved oral bioavailability.[19]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be important for drug-receptor interactions and solubility.

The following diagram illustrates the key ways in which fluorination can impact the properties of a drug molecule.

Caption: The impact of fluorination on key drug properties.

Experimental Protocols

General Protocol for Direct Arylation Synthesis

This protocol provides a general framework for the synthesis of a tetrafluorobenzene derivative via a palladium-catalyzed direct arylation reaction.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Aryl halide (e.g., bromothiophene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tol)₃)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMAc)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, 1,2,4,5-tetrafluorobenzene, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired tetrafluorobenzene derivative.

Protocol for UV/Vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV/Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of the tetrafluorobenzene derivative in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

Tetrafluorobenzene derivatives represent a class of molecules with a rich and complex electronic landscape. The subtle interplay of inductive and mesomeric effects bestowed by fluorine substitution provides a powerful tool for tuning the properties of aromatic systems. This has led to their emergence as critical components in a diverse range of applications, from high-performance organic electronics to life-saving pharmaceuticals. As our understanding of the fundamental principles governing their behavior continues to grow, so too will the innovative applications of these versatile molecular architects.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives [patentalert.com]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. Structural, dynamical, and photochemical properties of ortho-tetrafluoroazobenzene inside a flexible MOF under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic properties of tetrakis(pentafluorophenyl)porphyrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Charge transport in organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. フッ素化ビルディングブロック [sigmaaldrich.com]

- 18. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 1,3-Dibromotetrafluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides in-depth health and safety guidance for the handling of 1,3-Dibromotetrafluorobenzene (CAS No. 1559-87-1). As a versatile halogenated compound used in the synthesis of advanced materials and pharmaceuticals, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety.[1][2] This guide moves beyond simple procedural lists to provide the causal reasoning behind safety protocols, empowering scientific professionals to work with this compound confidently and securely.

Section 1: Chemical and Physical Identity

A foundational element of safety is understanding the physical nature of the substance. This compound is a clear, colorless liquid.[3] Its key physical and chemical properties are summarized below, which inform the specific handling and storage requirements outlined in subsequent sections. For instance, its density being more than twice that of water and its status as a combustible liquid are critical considerations for spill control and fire prevention.

| Property | Value | Source |

| CAS Number | 1559-87-1 | [4][5] |